molecular formula C22H22ClNO B12483745 1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine

1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine

Cat. No.: B12483745
M. Wt: 351.9 g/mol
InChI Key: WTNBQFKWANCBRH-UHFFFAOYSA-N
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Description

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that belongs to the class of aromatic amines It features a benzyl ether group, a chlorophenyl group, and a methylphenyl group attached to an amine

Properties

Molecular Formula

C22H22ClNO

Molecular Weight

351.9 g/mol

IUPAC Name

N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C22H22ClNO/c1-17-7-9-18(10-8-17)14-24-15-20-11-12-22(21(23)13-20)25-16-19-5-3-2-4-6-19/h2-13,24H,14-16H2,1H3

InChI Key

WTNBQFKWANCBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)-3-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Reduced aromatic rings.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3-chlorobenzylamine
  • 4-Methylbenzylamine
  • 4-(Benzyloxy)benzylamine

Uniqueness

{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzyloxy and chlorophenyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.

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